molecular formula C17H12F3N5 B4349577 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349577
M. Wt: 343.31 g/mol
InChI Key: AFYTWWNARKLPGI-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine is a synthetic chemical compound notable for its applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure is characterized by its pyrazolo[3,4-b]pyridine core, which is often involved in various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step synthesis. The first step is the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of substituents. Key steps might include:

  • Cyclization: reactions to form the core structure.

  • Substitution: reactions to add the difluoromethyl, fluorophenyl, and methyl groups.

  • Purification: through recrystallization or chromatography.

Industrial Production Methods: While detailed industrial methods are proprietary, large-scale production would focus on optimizing yield and purity. Standard practices include high-throughput synthesis and robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Reductive conditions can modify the pyrazolo[3,4-b]pyridine core or the attached groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed, depending on the reactivity of specific sites.

Common Reagents and Conditions

  • Oxidizing agents: : Like potassium permanganate.

  • Reducing agents: : Such as lithium aluminum hydride.

  • Substituting agents: : Nucleophiles like organolithiums.

Major Products: Reactions with this compound generally lead to derivatives with modified pharmacological properties or altered physical characteristics.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Acts as a precursor in various organic reactions.

Biology

Medicine

  • Explored for its potential as a pharmacologically active agent.

  • Studied for its role in targeting specific biological pathways in disease models.

Industry

  • May serve in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound's biological activity is rooted in its interaction with specific molecular targets:

  • Molecular Targets: : Binding to proteins, enzymes, or receptors critical in physiological pathways.

  • Pathways Involved: : Often associated with signaling pathways influencing cell behavior, such as kinase pathways or G-protein coupled receptors.

Comparison with Similar Compounds

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine can be compared to other pyrazolo[3,4-b]pyridine derivatives:

  • Similar Compounds: : 1-(2-chlorophenyl)-4-(trifluoromethyl)-6-(1-phenyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine, and 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine.

  • Uniqueness: : It’s unique due to the specific combination of difluoromethyl and fluorophenyl groups, which provide distinct reactivity and biological interactions.

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Properties

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5/c1-24-7-6-13(23-24)14-8-10(16(19)20)11-9-21-25(17(11)22-14)15-5-3-2-4-12(15)18/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYTWWNARKLPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

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